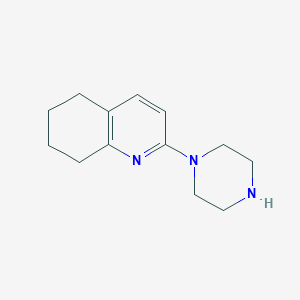
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that features a piperazine ring fused to a tetrahydroquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the use of the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act as an antagonist at alpha1-adrenergic receptors, inhibiting the binding of endogenous neurotransmitters like noradrenaline and epinephrine . This interaction can lead to various physiological effects, such as the relaxation of smooth muscles in blood vessels.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)quinoline: Similar structure but with a phenyl group attached to the piperazine ring.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Contains a naphthoquinone structure fused to the piperazine ring.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Features a benzimidazole ring system.
Uniqueness
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline is unique due to its specific tetrahydroquinoline structure, which imparts distinct chemical and biological properties. Its ability to act as an alpha1-adrenergic receptor antagonist sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .
Properties
CAS No. |
1207671-23-5 |
|---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h5-6,14H,1-4,7-10H2 |
InChI Key |
OHJFBSROVXQKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















